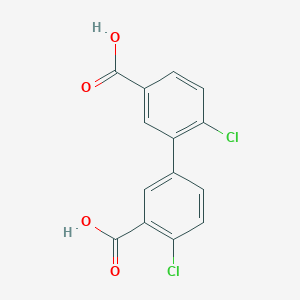
3-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid, 95% (3-CCPBCA 95%) is an organic compound commonly used in scientific research. It is a white crystalline solid and is soluble in water, ethanol, and dimethyl sulfoxide. 3-CCPBCA 95% is a versatile compound and is used in the synthesis of various compounds and in numerous applications.
科学的研究の応用
3-CCPBCA 95% has a wide range of scientific research applications. It is used in the synthesis of various organic compounds and pharmaceuticals. It is also used as a reagent in the synthesis of various compounds, such as polymers, dyes, and antibiotics. 3-CCPBCA 95% is also used as a catalyst in the synthesis of various compounds, such as polymers, dyes, and antibiotics. Furthermore, it is used in the synthesis of various organometallic compounds, and in the preparation of various pharmaceuticals, such as antibiotics and antiviral agents.
作用機序
The mechanism of action of 3-CCPBCA 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to reduce inflammation, pain, and other symptoms associated with certain diseases. Additionally, 3-CCPBCA 95% is thought to inhibit the activity of certain proteins, such as cyclin-dependent kinases (CDKs). Inhibition of CDKs is thought to reduce the growth and proliferation of certain types of cancer cells.
Biochemical and Physiological Effects
3-CCPBCA 95% has been studied for its biochemical and physiological effects. Studies have shown that 3-CCPBCA 95% has anti-inflammatory, anti-tumor, and anti-viral effects. It has also been shown to have antioxidant, anti-apoptotic, and anti-proliferative effects. Additionally, 3-CCPBCA 95% has been shown to reduce the production of reactive oxygen species (ROS) and to reduce the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
3-CCPBCA 95% has a number of advantages and limitations for lab experiments. One of the main advantages of 3-CCPBCA 95% is that it is relatively easy to synthesize and is widely available. Additionally, 3-CCPBCA 95% is relatively stable and can be stored for long periods of time. Furthermore, 3-CCPBCA 95% is relatively non-toxic and can be used in a wide range of experiments.
One of the main limitations of 3-CCPBCA 95% is that it is not very soluble in water. Additionally, 3-CCPBCA 95% is not very soluble in organic solvents, such as ethanol. Furthermore, 3-CCPBCA 95% is not very stable in the presence of light.
将来の方向性
There are numerous potential future directions for 3-CCPBCA 95%. One potential future direction is the use of 3-CCPBCA 95% in the synthesis of new pharmaceuticals and other organic compounds. Additionally, 3-CCPBCA 95% could be used in the development of new catalysts for organic synthesis. Furthermore, 3-CCPBCA 95% could be used in the development of new drugs for the treatment of various diseases, such as cancer. Additionally, 3-CCPBCA 95% could be used in the development of new materials, such as polymers, dyes, and antibiotics. Finally, 3-CCPBCA 95% could be used in the development of new methods for the analysis and characterization of organic compounds.
合成法
3-CCPBCA 95% can be synthesized from 4-chlorobenzoic acid and 3-chlorophenol. First, 4-chlorobenzoic acid is reacted with a base such as sodium hydroxide to form the sodium salt of 4-chlorobenzoic acid. The sodium salt is then reacted with 3-chlorophenol to form 3-CCPBCA 95%. The reaction is carried out in a solvent such as methanol and is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is complete when the desired product is obtained.
特性
IUPAC Name |
5-(5-carboxy-2-chlorophenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O4/c15-11-4-2-8(13(17)18)6-9(11)7-1-3-12(16)10(5-7)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFBHJIUIDPOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691723 |
Source


|
| Record name | 4,6'-Dichloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid | |
CAS RN |
1261936-54-2 |
Source


|
| Record name | 4,6'-Dichloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




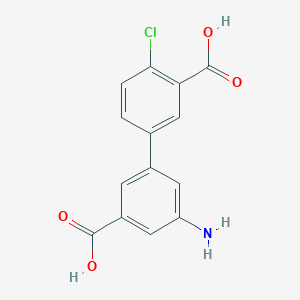
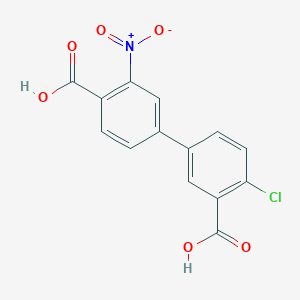

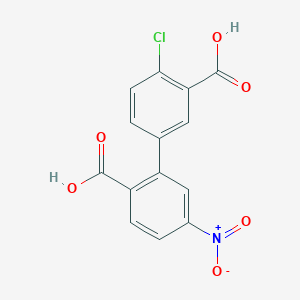
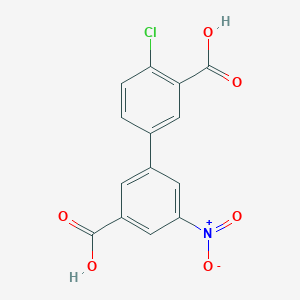

![3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409598.png)
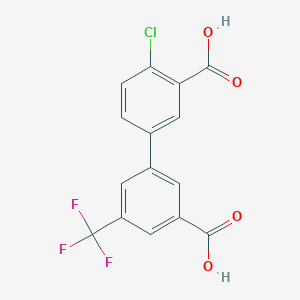
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95%](/img/structure/B6409609.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6409614.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)